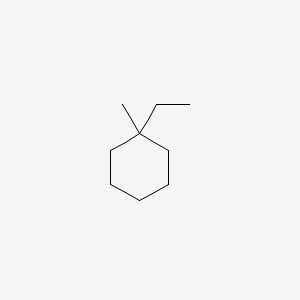

1-Ethyl-1-methylcyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

30677-34-0 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

1-ethyl-1-methylcyclohexane |

InChI |

InChI=1S/C9H18/c1-3-9(2)7-5-4-6-8-9/h3-8H2,1-2H3 |

InChI Key |

YPJRYQGOKHKNKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCCC1)C |

Origin of Product |

United States |

Foundational & Exploratory

1-Ethyl-1-methylcyclohexane chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-1-methylcyclohexane

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various chemical databases and safety documentation.

Compound Identification

This compound is a saturated cyclic hydrocarbon. Its structure consists of a cyclohexane (B81311) ring substituted at the first carbon position with both an ethyl and a methyl group.[1] Due to the substitution on the same carbon atom, the molecule is achiral as it possesses a plane of symmetry.[2]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 126.24 g/mol | [3][4][][9][10][11] |

| Density | 0.777 g/cm³ | [][9][11][12] |

| Boiling Point | 152.2 °C at 760 mmHg | [][9][11][12] |

| Melting Point | -77.27 °C (estimate) | [11] |

| Flash Point | 29.2 °C | [9][11][12] |

| LogP (Octanol-Water Partition Coefficient) | 3.367 | [9][11] |

| InChIKey | YPJRYQGOKHKNKZ-UHFFFAOYSA-N | [3][4][5][6][7][] |

| Canonical SMILES | CCC1(CCCCC1)C | [3][] |

Spectroscopic Data

Mass Spectrometry

Mass spectrometry of this compound (molecular weight 126 g/mol ) reveals a distinct fragmentation pattern. The two most abundant fragments are observed at a mass-to-charge ratio (m/z) of 111 and 97.[13][14]

-

m/z = 111: This fragment corresponds to the loss of a methyl group (•CH₃) from the parent molecule.[13][14]

-

m/z = 97: This fragment results from the loss of an ethyl group (•C₂H₅) from the parent molecule.[13][14]

The fragmentation process provides structural confirmation of the compound.[13]

Gas Chromatography

The Kovats Retention Index (a measure of where a compound elutes in gas chromatography) has been reported for this compound on a standard non-polar column, with values around 901-907.[3][7]

Experimental Protocols

General Methodologies:

-

Boiling Point Determination: The boiling point would typically be determined using distillation under atmospheric pressure. A sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium is recorded.

-

Density Measurement: Density is measured by determining the mass of a known volume of the substance using a pycnometer or a digital density meter at a specified temperature.

-

Flash Point Measurement: The flash point is determined using a Pensky-Martens closed-cup tester or a similar apparatus. The substance is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space until a flash is observed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To obtain the mass spectrum and retention index, the compound would be injected into a gas chromatograph with a non-polar capillary column. The eluting compound is then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio.

Safety and Hazards

Based on available Safety Data Sheets (SDS), this compound is a flammable liquid and vapor. While it may not meet all GHS hazard criteria according to some reports, caution is advised.[3] Standard safe handling procedures for flammable organic compounds, such as working in a well-ventilated area and avoiding ignition sources, are mandatory.[15][16]

Synthesis Routes

While detailed protocols are scarce, literature suggests that this compound can be synthesized via multi-step reactions, for instance, from precursors like 1-chloro-1-methylcyclohexane.[9][10]

Conclusion

This compound is a simple, well-defined cycloalkane. Its physical and chemical properties are consistent with a nine-carbon saturated hydrocarbon. The data presented in this guide, including physicochemical constants and spectroscopic fragmentation patterns, provide a foundational dataset for researchers utilizing this compound in further studies. As with any chemical, appropriate safety protocols should be strictly followed during handling and use.

References

- 1. youtube.com [youtube.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 1-Methyl-1-ethylcyclohexane | C9H18 | CID 35411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexane, 1-ethyl-1-methyl- [webbook.nist.gov]

- 5. Cyclohexane, 1-ethyl-1-methyl- [webbook.nist.gov]

- 6. Cyclohexane, 1-ethyl-1-methyl- [webbook.nist.gov]

- 7. Cyclohexane, 1-ethyl-1-methyl- [webbook.nist.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. Page loading... [guidechem.com]

- 13. brainly.com [brainly.com]

- 14. homework.study.com [homework.study.com]

- 15. fishersci.com [fishersci.com]

- 16. spectrumchemical.com [spectrumchemical.com]

1-Ethyl-1-methylcyclohexane physical properties

An In-depth Technical Guide to the Physical Properties of 1-Ethyl-1-methylcyclohexane

For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of chemical compounds is fundamental. This technical guide provides a detailed overview of the core physical characteristics of this compound, a substituted cycloalkane. The information is presented in a structured format to facilitate easy reference and comparison, supplemented by detailed experimental protocols for the determination of these properties.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for a variety of applications, including reaction engineering, process design, and formulation development.

| Physical Property | Value | Units |

| Molecular Formula | C₉H₁₈ | - |

| Molecular Weight | 126.24 | g/mol [1][2] |

| Boiling Point | 152.05 - 152.2 | °C[3][4][5][6] |

| Melting Point | -77.27 (estimate) | °C[3][5][6] |

| Density | 0.777 - 0.8025 | g/cm³[3][4][5][6] |

| Refractive Index | 1.4397 | -[5][6] |

| Flash Point | 29.2 | °C[3][4] |

Experimental Protocols

The accurate determination of physical properties is paramount for the reliable application of chemical data. The following sections detail the standard experimental methodologies for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.

Methodology: Capillary Method (Thiele Tube)

A common and efficient method for determining the boiling point of a small sample is the capillary method using a Thiele tube.[7][8]

-

Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed in a small test tube or a Durham tube.[7]

-

Capillary Insertion: A melting-point capillary tube is sealed at one end and placed, open-end down, into the liquid sample.[7]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).[7]

-

Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a slow stream of bubbles.

-

Observation: The temperature is carefully monitored. The boiling point is the temperature at which the stream of bubbles becomes a rapid and continuous flow.

-

Confirmation: To confirm the boiling point, the heating is stopped. The liquid will begin to cool, and the boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8]

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is typically measured using a pycnometer or by direct mass and volume measurements.

Methodology: Mass and Volume Measurement

-

Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance.

-

Volume Measurement: A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[9]

-

Mass of Liquid: The graduated cylinder containing the liquid is reweighed. The mass of the liquid is determined by subtracting the mass of the empty cylinder.[9]

-

Density Calculation: The density is calculated by dividing the mass of the liquid by its volume.[10][11] To improve accuracy, the measurements should be repeated multiple times, and the average value should be reported.[9][11] The temperature at which the measurement is made should also be recorded, as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a fundamental property used for substance identification and purity assessment.

Methodology: Abbe Refractometer

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Molecular Structure-Property Relationship

The physical properties of this compound are directly influenced by its molecular structure. The presence of a nine-carbon cycloalkane backbone with ethyl and methyl substituents leads to specific intermolecular forces that dictate its boiling point, melting point, and density.

Caption: Logical diagram illustrating the influence of molecular structure on key physical properties.

References

- 1. 1-Methyl-1-ethylcyclohexane | C9H18 | CID 35411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexane, 1-ethyl-1-methyl- [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4926-90-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS#: 4926-90-3 [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Structure and Bonding of 1-Ethyl-1-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure, bonding, and conformational dynamics of 1-ethyl-1-methylcyclohexane. The document details the molecule's structural parameters, explores the intricacies of its chair conformations, and presents relevant spectroscopic data. Detailed experimental protocols for the synthesis and characterization of this compound are also provided, making this a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a saturated cyclic hydrocarbon with the chemical formula C9H18.[1][2] As a disubstituted cyclohexane (B81311), its stereochemistry and conformational preferences are of significant interest in understanding the spatial arrangement of functional groups, which can profoundly influence molecular interactions and biological activity in more complex systems. This guide will delve into the fundamental aspects of its structure and bonding, with a particular focus on the conformational analysis of its chair forms.

Molecular Structure and Bonding

The fundamental structure of this compound consists of a six-membered carbon ring with an ethyl group and a methyl group attached to the same carbon atom (C1).[3] The carbon atoms in the cyclohexane ring are sp3 hybridized, resulting in a tetrahedral geometry and bond angles that are approximately 109.5°. This arrangement minimizes angle strain and allows the ring to adopt its characteristic puckered conformations.

Conformational Analysis

The most stable conformation of the cyclohexane ring is the chair conformation, which exists in a dynamic equilibrium between two forms through a process known as a ring flip. In this compound, the two chair conformations are not energetically equivalent due to the different spatial orientations of the ethyl and methyl groups. In one chair form, the ethyl group is in an axial position and the methyl group is in an equatorial position. In the other, the ethyl group is equatorial and the methyl group is axial.

The relative stability of these two conformers is determined by the degree of steric strain, primarily from 1,3-diaxial interactions. These are repulsive forces between an axial substituent and the axial hydrogen atoms on the same side of the ring. The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane.[4][5]

The conformer with the larger substituent in the equatorial position is generally more stable.[6] The A-value for an ethyl group is slightly larger than that for a methyl group, indicating a stronger preference for the equatorial position.[4][7]

Table 1: Conformational Analysis Data

| Substituent | A-Value (kcal/mol) |

| Methyl | ~1.7 |

| Ethyl | ~1.75 |

The conformation with the ethyl group in the equatorial position and the methyl group in the axial position is therefore the more stable of the two chair conformers.

Caption: Ring flip equilibrium of this compound.

Bond Lengths and Angles

Precise experimental determination of bond lengths and angles for each conformer is complex. However, computational chemistry provides reliable estimates. The C-C bond lengths within the cyclohexane ring are typical for sp3-sp3 hybridized carbons, and the C-H bond lengths are standard for alkanes.

Table 2: Calculated Structural Parameters (Illustrative)

| Bond | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C-C (ring) | ~1.54 | - |

| C-C (ethyl) | ~1.54 | - |

| C-H | ~1.09 | - |

| C-C-C (ring) | ~111.5 | - |

| H-C-H | ~109.5 | - |

| C-C-C-C (ring dihedral) | ~55 (gauche) | - |

Note: These are typical values for alkanes and may vary slightly in the specific conformers of this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the Grignard reaction of cyclohexanone (B45756) with ethylmagnesium bromide, followed by dehydration of the resulting tertiary alcohol and subsequent hydrogenation.

Caption: Synthetic workflow for this compound.

Protocol:

-

Grignard Reaction: To a solution of cyclohexanone in anhydrous diethyl ether, slowly add a solution of ethylmagnesium bromide in diethyl ether at 0 °C. After the addition is complete, the reaction is warmed to room temperature and stirred for 2 hours. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 1-ethylcyclohexan-1-ol.

-

Dehydration: The crude 1-ethylcyclohexan-1-ol is mixed with a catalytic amount of concentrated sulfuric acid and heated to induce dehydration. The resulting 1-ethylcyclohex-1-ene is distilled from the reaction mixture.

-

Hydrogenation: The purified 1-ethylcyclohex-1-ene is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reaction is complete (monitored by TLC or GC). The catalyst is removed by filtration, and the solvent is evaporated to yield this compound. The product should be purified by distillation.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to be complex due to the number of chemically non-equivalent protons in the cyclohexane ring and the ethyl and methyl groups. The methyl protons will appear as a singlet, while the ethyl protons will show a triplet and a quartet. The cyclohexane protons will appear as a broad multiplet in the aliphatic region.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon at C1, the carbons of the ethyl and methyl groups, and the carbons of the cyclohexane ring.

Protocol:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

The FTIR spectrum of this compound will be characteristic of a saturated hydrocarbon.[3]

Table 3: Expected FTIR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type |

| 2960-2850 | C-H stretching |

| 1465-1450 | CH₂ bending (scissoring) |

| 1375 | CH₃ bending (umbrella) |

Protocol:

-

For a neat liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr).

-

Alternatively, dissolve a small amount of the compound in a suitable solvent (e.g., carbon tetrachloride) and place the solution in a liquid sample cell.

-

Obtain the FTIR spectrum using a standard spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

GC-MS is an excellent technique for confirming the purity and molecular weight of this compound. The gas chromatogram should show a single major peak, and the mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 126, corresponding to the molecular weight of C9H18.[1][8] Common fragmentation patterns include the loss of a methyl group (m/z = 111) and an ethyl group (m/z = 97).[8]

Protocol:

-

Dissolve a small amount of this compound in a volatile solvent such as hexane (B92381) or dichloromethane.

-

Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5).

-

Use a temperature program that allows for the separation of the compound from any impurities. A typical program might start at 50 °C and ramp up to 250 °C.

-

The eluent from the GC is directed into a mass spectrometer for analysis.

Conclusion

This technical guide has provided a detailed overview of the structure, bonding, and conformational analysis of this compound. The preference for the ethyl group to occupy the equatorial position in the more stable chair conformer has been explained based on steric considerations. Furthermore, detailed experimental protocols for the synthesis and spectroscopic characterization of this molecule have been presented to aid researchers in their practical work. This fundamental understanding is crucial for extrapolating to more complex molecular systems where conformational preferences can dictate biological activity and chemical reactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ochem.as.uky.edu [ochem.as.uky.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. homework.study.com [homework.study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-Ethyl-1-methylcyclohexane (CAS: 4926-90-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethyl-1-methylcyclohexane, a saturated hydrocarbon of interest in various chemical research domains. This document collates its chemical and physical properties, outlines detailed experimental protocols for its synthesis and analysis, and presents key data in a structured format for ease of reference.

Chemical Identity and Properties

This compound is a cycloalkane with the chemical formula C9H18.[1] Its structure consists of a cyclohexane (B81311) ring substituted at the C1 position with both an ethyl and a methyl group. This substitution pattern results in a quaternary carbon atom on the ring.[2]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source(s) |

| CAS Number | 4926-90-3 | [1] |

| Molecular Formula | C9H18 | [1][3] |

| Molecular Weight | 126.24 g/mol | [1][3] |

| IUPAC Name | This compound | [4] |

| Synonyms | 1-Methyl-1-ethylcyclohexane | [1][3] |

| Boiling Point | 152.05 - 152.2 °C | [3][5] |

| Density | 0.777 - 0.8025 g/cm³ | [3][5] |

| Refractive Index | 1.4397 | [5] |

| Melting Point | -77.27 °C (estimate) | [5] |

| Mass Spec (EI) Major Fragments (m/z) | 111 (M-15), 97 (M-29) | [6][7] |

Synthesis and Experimental Protocols

While various synthetic routes to gem-disubstituted cyclohexanes exist, a plausible and common approach involves the Grignard reaction followed by dehydration and subsequent hydrogenation, or direct alkylation. Below is a detailed theoretical protocol for the synthesis of this compound from 1-methylcyclohexanone.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a two-step process: the addition of an ethyl Grignard reagent to 1-methylcyclohexanone to form the tertiary alcohol, followed by its reduction to the alkane.

Step 1: Synthesis of 1-Ethyl-1-methylcyclohexan-1-ol

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

-

Grignard Reagent Formation: In the flask, magnesium turnings (1.2 eq.) are placed. A solution of ethyl bromide (1.1 eq.) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of ethylmagnesium bromide.

-

Reaction with Ketone: A solution of 1-methylcyclohexanone (1.0 eq.) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-ethyl-1-methylcyclohexan-1-ol.

Step 2: Reduction of 1-Ethyl-1-methylcyclohexan-1-ol

A common method for the deoxygenation of tertiary alcohols is via a Barton-McCombie deoxygenation or through conversion to a tosylate followed by reduction with a hydride reagent.

Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis and identification of this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) (approximately 10 µg/mL).

-

GC-MS System:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is appropriate.

-

Inlet: Use a split/splitless inlet in split mode (e.g., split ratio 20:1) at 250°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 200°C at 10°C/min.

-

Hold: Hold at 200°C for 2 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan range of m/z 40-200.

-

-

Data Analysis: The retention time and the mass spectrum of the eluting peak are compared with known standards or library data for identification. The fragmentation pattern is characteristic of the molecule's structure.

Mass Spectrometry Fragmentation Pathway

The mass spectrum of this compound is characterized by the loss of its alkyl substituents from the quaternary carbon.[6][7]

Caption: Key fragmentation pathways in EI-MS.

Safety and Handling

Based on aggregated GHS information, this compound is reported as not meeting the criteria for GHS hazard classification.[8] However, as with any chemical, it should be handled with appropriate care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. Safety data sheets for structurally similar flammable alkanes recommend avoiding ignition sources and using explosion-proof equipment.[9][10]

Disclaimer: This document is intended for informational purposes for trained professionals. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Cyclohexane, 1-ethyl-1-methyl- [webbook.nist.gov]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. 1-Methyl-1-ethylcyclohexane | C9H18 | CID 35411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. quora.com [quora.com]

Technical Guide: Systematic Nomenclature and Structural Analysis of 1-Ethyl-1-methylcyclohexane

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The unequivocal identification and naming of chemical structures are fundamental to research, development, and regulatory compliance in the chemical and pharmaceutical sciences. This document provides a detailed technical overview of the systematic nomenclature for the saturated carbocyclic molecule, 1-Ethyl-1-methylcyclohexane, in accordance with the standards set by the International Union of Pure and Applied Chemistry (IUPAC). Furthermore, it outlines hypothetical, yet standard, experimental protocols for the structural elucidation of this compound using modern spectroscopic techniques. Physicochemical data are presented for reference, and logical workflows for nomenclature and experimental analysis are provided.

Analysis of IUPAC Nomenclature

The systematic name for an organic compound is determined by a hierarchical set of rules designed to provide a unique and descriptive identifier for its chemical structure. For substituted cycloalkanes like the target molecule, the process involves identifying the parent ring, identifying the substituents, numbering the ring to give the substituents the lowest possible locants, and alphabetizing the substituent names.

The name "this compound" is confirmed by PubChem and the National Institute of Standards and Technology (NIST) as the correct and preferred IUPAC name.[1][2][3] The naming convention is based on the following logic:

-

Parent Chain Identification : The core structure is a six-carbon ring with no double or triple bonds, identified as "cyclohexane."

-

Substituent Identification : Two alkyl groups are attached to the ring: an ethyl group (-CH2CH3) and a methyl group (-CH3).

-

Numbering : Since both substituents are on the same carbon, that carbon is assigned position "1". This satisfies the "lowest locant" rule.

-

Alphabetization and Assembly : The substituents are cited alphabetically ("ethyl" before "methyl").

Therefore, the systematic name is assembled as This compound .

Physicochemical Properties

A summary of key quantitative data for this compound (CAS No: 4926-90-3) is provided below. These properties are essential for experimental design, safety assessment, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C9H18 | [2][4] |

| Molecular Weight | 126.24 g/mol | [1][4] |

| Boiling Point | 152.2 °C at 760 mmHg | [4][5] |

| Density | 0.777 g/cm³ | [4][5] |

| Flash Point | 29.2 °C | [4][5] |

| Melting Point | -77.27 °C (estimate) | [4][6] |

| InChIKey | YPJRYQGOKHKNKZ-UHFFFAOYSA-N | [2][4] |

Hypothetical Experimental Protocols for Structural Verification

To confirm the identity of a synthesized or isolated sample as this compound, a combination of spectroscopic methods would typically be employed. Below are detailed protocols for such a verification.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of an organic molecule.

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the connectivity and chemical environments of atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methyl group, and complex multiplets for the cyclohexane (B81311) ring protons. The integration of these signals should correspond to the number of protons in each environment.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected signals would include a quaternary carbon (C1), four distinct methylene (B1212753) carbons (-CH₂) from the cyclohexane ring, a methylene carbon from the ethyl group, and two distinct methyl carbons (-CH₃).

-

-

2D NMR (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H correlation) can be performed to establish direct bonding relationships.

Protocol: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound.

Objective: To determine the accurate mass of the molecular ion and analyze its fragmentation pattern to support the proposed structure.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent compatible with the ionization source, such as methanol (B129727) or acetonitrile.[7]

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is common for volatile, non-polar compounds like this.

-

Mass Analysis:

-

Acquire a full scan mass spectrum.

-

The molecular ion (M⁺) peak should be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of C9H18 (126.24).[8]

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement (typically to four decimal places).[9]

-

-

Fragmentation Analysis: Observe the fragmentation pattern. Characteristic losses for alkylcyclohexanes include the loss of the alkyl substituents. The most abundant ion in the spectrum is designated as the base peak.[8]

Conclusion

The systematic name for the compound with a cyclohexane ring substituted with an ethyl and a methyl group on the same carbon is unequivocally This compound according to IUPAC rules. This identity can be rigorously confirmed through a combination of NMR spectroscopy and mass spectrometry, which together provide definitive evidence of the molecule's atomic connectivity and molecular formula. The protocols and data presented herein serve as a technical guide for the study and verification of this and structurally related molecules.

References

- 1. 1-Methyl-1-ethylcyclohexane | C9H18 | CID 35411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexane, 1-ethyl-1-methyl- [webbook.nist.gov]

- 3. Cyclohexane, 1-ethyl-1-methyl- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound CAS#: 4926-90-3 [m.chemicalbook.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

molecular weight of 1-Ethyl-1-methylcyclohexane

An In-depth Technical Guide on the Molecular Weight of 1-Ethyl-1-methylcyclohexane

Abstract

This technical guide provides a comprehensive overview of the , a saturated cyclic hydrocarbon. The document is intended for researchers, scientists, and professionals in drug development and related fields. It details the compound's physicochemical properties, theoretical molecular weight calculation, and robust experimental protocols for its determination. Methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and the classical Victor Meyer method are presented. Additionally, a representative synthetic protocol for obtaining the compound is included to provide a complete workflow from synthesis to analysis. All quantitative data is summarized in tabular format for clarity, and key experimental workflows are visualized using diagrams compliant with specified formatting standards.

Introduction to this compound

This compound is a cycloalkane with the chemical formula C9H18.[1][2][3] As with any pure chemical substance, its molecular weight is a fundamental physical property, crucial for stoichiometric calculations, substance quantification, and structural elucidation. In fields such as pharmaceutical development, precise knowledge of molecular weight is indispensable for compound characterization, purity assessment, and formulation. This guide outlines the theoretical basis and practical experimental procedures for the accurate determination of this value.

Physicochemical Properties

The key identifying and physical properties of this compound are summarized in the table below. These data are essential for its handling, analysis, and characterization.

| Property | Value | Reference |

| Molecular Formula | C9H18 | [1][2][3] |

| Molecular Weight | 126.24 g/mol | [1][4][5] |

| Exact Mass | 126.2392 g/mol | [2][3] |

| CAS Number | 4926-90-3 | [1][2][3] |

| IUPAC Name | This compound | [1][2] |

| Density | 0.777 g/cm³ | [4][6] |

| Boiling Point | 152.2 °C at 760 mmHg | [4][6] |

| Flash Point | 29.2 °C | [6] |

| SMILES | CCC1(CCCCC1)C | [4] |

| InChIKey | YPJRYQGOKHKNKZ-UHFFFAOYSA-N | [2][7] |

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For this compound (C9H18), the calculation is based on the atomic weights of carbon (C) and hydrogen (H).

-

Atomic Weight of Carbon (C): ~12.011 amu

-

Atomic Weight of Hydrogen (H): ~1.008 amu

Calculation: Molecular Weight = (9 × Atomic Weight of C) + (18 × Atomic Weight of H) Molecular Weight = (9 × 12.011) + (18 × 1.008) = 108.099 + 18.144 = 126.243 g/mol

The following diagram illustrates the logical relationship for this calculation.

Experimental Determination of Molecular Weight

While theoretical calculation provides a precise value, experimental verification is crucial for confirming the identity and purity of a synthesized or isolated compound. Given that this compound is a volatile organic compound, several methods are applicable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds.[8][9] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides the molecular weight of each component by measuring its mass-to-charge ratio.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approx. 10 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[10]

-

Transfer the solution to a 1.5 mL glass autosampler vial. Ensure no particulate matter is present.[10]

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.[6]

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.[6]

-

Column: A non-polar capillary column, such as an Agilent J&W DB-5ht (30 m x 0.25 mm x 0.25 µm), is suitable for separating non-polar cycloalkanes.[6][10]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[6]

-

Injector: Set to splitless mode. Injector temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Mass Spectrometer:

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC). The peak corresponding to this compound will be identified by its retention time.

-

Analyze the mass spectrum corresponding to this peak. The molecular ion peak (M+) will appear at an m/z value corresponding to the molecular weight of the compound. For C9H18, this peak should be observed at approximately m/z 126.

-

Note that for alkanes and cycloalkanes, the molecular ion peak may be of low abundance or absent; however, characteristic fragmentation patterns can confirm the structure.[5][7]

-

The workflow for this process is visualized below.

Victor Meyer Method

This classical method is suitable for determining the molecular weight of volatile liquids by measuring the volume of vapor produced from a known mass of the substance.[3]

-

Apparatus Setup:

-

Assemble the Victor Meyer apparatus, which consists of an inner vaporization tube, an outer heating jacket, and a gas collection system over a water trough.

-

-

Procedure:

-

Heat the outer jacket to a temperature at least 20-30 °C above the boiling point of this compound (i.e., ~175-185 °C).

-

Accurately weigh a small amount (e.g., 0.1 g) of this compound in a small, stoppered Hoffman bottle.

-

Drop the Hoffman bottle into the hot vaporization tube. The stopper will be forced out, and the liquid will vaporize rapidly.

-

The resulting vapor will displace an equal volume of air, which is collected in the graduated tube.[3]

-

-

Calculation:

-

Record the volume of displaced air (V).

-

Record the laboratory temperature (T) and atmospheric pressure (P).

-

Correct the pressure for the aqueous vapor pressure of water at the laboratory temperature.

-

Using the Ideal Gas Law (PV=nRT), where n = mass (m) / Molecular Weight (M), the molecular weight can be calculated: M = (mRT) / (PV)

-

Synthesis of this compound for Analysis

To perform an analysis, a pure sample of the compound is required. While several synthetic routes exist, a common approach involves a Grignard reaction followed by dehydration, or direct alkylation. A plausible route starting from 1-methylcyclohexanol (B147175) is outlined below, adapted from similar syntheses.[4]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Grignard Reagent Formation: Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium to initiate the formation of ethylmagnesium bromide (the Grignard reagent).

-

Addition of Ketone: Once the Grignard reagent has formed, cool the flask in an ice bath and add a solution of cyclohexanone (B45756) in anhydrous diethyl ether dropwise.

-

Workup: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Intermediate Isolation: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1-ethylcyclohexanol.

-

Dehydration and Alkylation (Simplified Concept): The resulting tertiary alcohol can be subjected to conditions that favor the formation of this compound, potentially through a series of steps involving dehydration and subsequent methylation, or by starting with a different precursor like 1-methylcyclohexanone and reacting it with ethylmagnesium bromide. A direct synthesis from 1-methylcyclohexanol is also reported.[4]

Conclusion

The is a defining characteristic, theoretically calculated to be 126.24 g/mol based on its molecular formula of C9H18.[1] This value can be reliably confirmed experimentally using modern analytical techniques such as Gas Chromatography-Mass Spectrometry, which provides high accuracy and structural information through fragmentation patterns. For laboratories where advanced instrumentation is unavailable, classical methods like the Victor Meyer apparatus still offer a viable, albeit less precise, alternative for volatile compounds. The protocols and data presented in this guide provide a robust framework for the synthesis, characterization, and analysis of this compound for scientific and industrial applications.

References

- 1. howengineeringworks.com [howengineeringworks.com]

- 2. Electron impact mass spectrometry of alkanes in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determine the molecular weight of volatile compounds using Victor Meyer's.. [askfilo.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. uoguelph.ca [uoguelph.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 1-Ethyl-1-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1-Ethyl-1-methylcyclohexane, a saturated carbocyclic compound. The primary focus is on a robust two-step synthesis involving a Grignard reaction followed by a deoxygenation process. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to aid in understanding and replication.

Introduction

This compound is a geminally disubstituted cycloalkane. Its synthesis is a practical illustration of fundamental organic reactions, including carbon-carbon bond formation and functional group transformations. The methods described herein are applicable to the synthesis of related alicyclic structures, which are prevalent in medicinal chemistry and materials science.

Synthetic Pathways

The most common and efficient synthesis of this compound involves two key stages:

-

Formation of a Tertiary Alcohol: A Grignard reaction is employed to create the quaternary carbon center on the cyclohexane (B81311) ring. This can be achieved by reacting cyclohexanone (B45756) with an appropriate Grignard reagent to introduce either the ethyl or the methyl group first, followed by a second Grignard reaction or other alkylation to add the second group. A more direct approach is the reaction of a ketone precursor with the desired Grignard reagent.

-

Deoxygenation of the Tertiary Alcohol: The hydroxyl group of the tertiary alcohol intermediate is subsequently removed to yield the final alkane product. This can be accomplished through a two-step process of dehydration to an alkene followed by catalytic hydrogenation.

This guide will focus on the pathway commencing with the synthesis of 1-ethylcyclohexan-1-ol from cyclohexanone, followed by its conversion to this compound.

Logical Flow of the Synthesis

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Ethylcyclohexan-1-ol via Grignard Reaction

This procedure details the nucleophilic addition of an ethyl group to cyclohexanone using a Grignard reagent.

Materials:

-

Cyclohexanone

-

Ethyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for workup

Procedure:

-

Preparation of Ethylmagnesium Bromide (Grignard Reagent): In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small amount of anhydrous diethyl ether or THF. A solution of ethyl bromide in the anhydrous solvent is then added dropwise from the dropping funnel. The reaction is initiated, which is evident by the turbidity of the solution and gentle refluxing. The mixture is stirred until most of the magnesium has reacted.

-

Reaction with Cyclohexanone: The Grignard reagent solution is cooled in an ice bath. A solution of cyclohexanone in the anhydrous solvent is added dropwise, maintaining a low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reaction.

-

Acidic Workup: The reaction is quenched by the slow addition of a dilute aqueous acid solution (e.g., HCl or H₂SO₄) while cooling the flask in an ice bath. This step protonates the alkoxide intermediate to form the tertiary alcohol and dissolves the magnesium salts.

-

Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield crude 1-ethylcyclohexan-1-ol. The product can be purified by distillation.

Step 2: Conversion of 1-Ethylcyclohexan-1-ol to this compound

This conversion is a two-part process involving dehydration to an alkene followed by catalytic hydrogenation.

This step involves the acid-catalyzed elimination of water to form 1-ethyl-1-methylcyclohexene.

Materials:

-

1-Ethylcyclohexan-1-ol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

Procedure:

-

In a round-bottom flask, 1-ethylcyclohexan-1-ol is mixed with a catalytic amount of concentrated sulfuric or phosphoric acid.

-

The mixture is heated, and the resulting alkene, being more volatile, is distilled from the reaction mixture as it forms.[1] This drives the equilibrium towards the product according to Le Chatelier's principle.[1]

-

The collected distillate is washed with a sodium bicarbonate solution to neutralize any residual acid, followed by washing with water.

-

The organic layer is dried over an anhydrous drying agent, and the 1-ethyl-1-methylcyclohexene can be further purified by distillation.

The alkene is reduced to the corresponding alkane using hydrogen gas and a metal catalyst.

Materials:

-

1-Ethyl-1-methylcyclohexene

-

Hydrogen gas (H₂)

-

Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂, Adam's catalyst)

-

Ethanol (B145695) or ethyl acetate (B1210297) as a solvent

Procedure:

-

The alkene is dissolved in a suitable solvent such as ethanol or ethyl acetate in a reaction vessel.

-

A catalytic amount of Pd/C or PtO₂ is added to the solution.

-

The vessel is connected to a hydrogen source and purged to replace the air with hydrogen.

-

The reaction is stirred under a hydrogen atmosphere (typically at a pressure of 1-4 atm) until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of celite.

-

The solvent is evaporated under reduced pressure to yield this compound. The product can be purified by distillation if necessary.

Data Presentation

The following tables summarize key quantitative data for the starting materials, intermediates, and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Cyclohexanone | C₆H₁₀O | 98.14 | 155.6 | 0.947 |

| 1-Ethylcyclohexan-1-ol | C₈H₁₆O | 128.21 | 167-168 | 0.932 |

| This compound | C₉H₁₈ | 126.24 | 154-156 | 0.814 |

Product Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 126.[2] Key fragmentation patterns include the loss of a methyl group (M-15) resulting in a fragment at m/z = 111, and the loss of an ethyl group (M-29) leading to a fragment at m/z = 97.[2][3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group, and a complex multiplet for the cyclohexane ring protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon, the carbons of the ethyl and methyl groups, and the carbons of the cyclohexane ring.

-

Logical Relationships in Synthesis

The synthesis of this compound is a clear example of a multi-step process where the product of one reaction serves as the reactant for the next. The logic of this synthetic design is to first construct the carbon skeleton and then to perform functional group interconversions to arrive at the desired final product.

Reaction Pathway Diagram

Caption: Detailed reaction pathway for the synthesis.

Conclusion

The synthesis of this compound is a well-established process that utilizes fundamental and reliable organic reactions. The Grignard reaction provides an excellent method for the creation of the key C-C bond, while the subsequent dehydration and catalytic hydrogenation steps efficiently remove the hydroxyl functionality. This guide offers a detailed framework for the successful synthesis and characterization of this compound, which can be adapted for the preparation of other substituted cycloalkanes relevant to various fields of chemical research and development.

References

Conformational Analysis of 1-Ethyl-1-methylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth conformational analysis of 1-ethyl-1-methylcyclohexane. The conformational isomerism of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and drug-receptor interactions. In the case of 1,1-disubstituted cyclohexanes such as this compound, the chair conformations are not energetically equivalent, leading to a distinct conformational preference. This guide details the principles governing this equilibrium, presents quantitative data for the energetic differences, and provides comprehensive experimental and computational protocols for the determination of these properties.

Introduction to Cyclohexane (B81311) Conformation

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring). Through a process known as ring flipping, axial and equatorial positions interconvert. For monosubstituted cyclohexanes, the conformer with the substituent in the more spacious equatorial position is generally more stable to avoid steric hindrance with the axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction.[1][2][3]

For 1,1-disubstituted cyclohexanes, one substituent must occupy an axial position while the other is equatorial. The conformational equilibrium is then dictated by the relative steric bulk of the two substituents, with the bulkier group preferentially occupying the equatorial position to minimize steric strain.

Conformational Equilibrium of this compound

In this compound, two chair conformers are in equilibrium through ring flipping. In one conformer, the methyl group is axial and the ethyl group is equatorial. In the other, the ethyl group is axial and the methyl group is equatorial.

The relative stability of these two conformers is determined by the difference in the steric strain, quantified by their respective A-values. The A-value (Gibbs free energy difference) represents the energetic cost of having a substituent in the axial position compared to the equatorial position.[1] A larger A-value signifies a greater steric bulk.

The conformer with the substituent having the larger A-value in the equatorial position will be the more stable one. For the methyl group, the A-value is approximately 1.7-1.8 kcal/mol (7.1-7.5 kJ/mol).[4] The ethyl group has a slightly larger A-value of around 1.8 kcal/mol (7.5 kJ/mol).[4] This indicates that the ethyl group is sterically more demanding than the methyl group. Consequently, the conformer with the ethyl group in the equatorial position and the methyl group in the axial position is the more stable of the two.

The energy difference between the two conformers can be estimated by the difference in their A-values:

ΔG° = A(ethyl) - A(methyl)

Using the values from the table below, the energy difference is approximately 0.06 kcal/mol.

Data Presentation

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

| Methyl | 1.74 | 7.28 |

| Ethyl | 1.80 | 7.53 |

Experimental Protocol: Determination of A-Values by Low-Temperature NMR Spectroscopy

The A-values for methyl and ethyl groups are experimentally determined using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in a time-averaged spectrum. By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe the signals of the axial and equatorial conformers as separate entities.

Methodology

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 0.1 M) of the monosubstituted cyclohexane (methylcyclohexane or ethylcyclohexane) in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂).

-

Use a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent) to withstand low temperatures.

-

-

NMR Instrument Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit.

-

Calibrate the temperature of the VT unit using a standard sample (e.g., methanol).

-

Acquire a standard proton or carbon-13 NMR spectrum at room temperature.

-

-

Low-Temperature Data Acquisition:

-

Gradually lower the temperature of the NMR probe in increments of 10-20 K, allowing the sample to equilibrate at each temperature for several minutes.

-

Acquire spectra at each temperature until the signals for the axial and equatorial conformers are well-resolved (decoalescence). This typically occurs below -60 °C.

-

Optimize acquisition parameters for low temperature, including pulse width, acquisition time, and relaxation delay, to ensure accurate signal integration.

-

-

Data Analysis:

-

Integrate the well-resolved signals corresponding to the axial and equatorial conformers. For ¹³C NMR, specific carbons that show significant chemical shift differences between the two conformers are chosen for integration.

-

The equilibrium constant (Keq) is calculated from the ratio of the integrals: Keq = [Equatorial conformer] / [Axial conformer] = Integral_equatorial / Integral_axial

-

The Gibbs free energy difference (ΔG°), which is the A-value, is then calculated using the following equation: ΔG° = -RT ln(Keq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the spectra were recorded.

-

Computational Protocol: Conformational Analysis using Gaussian

Computational chemistry provides a powerful tool for calculating the relative energies of conformers. The following protocol outlines a typical workflow using the Gaussian software suite.

Methodology

-

Structure Building:

-

Using a molecular modeling program (e.g., GaussView), build the two chair conformers of this compound:

-

Conformer A: Ethyl group equatorial, Methyl group axial.

-

Conformer B: Ethyl group axial, Methyl group equatorial.

-

-

Ensure correct stereochemistry and initial chair conformations.

-

-

Input File Preparation:

-

For each conformer, generate a Gaussian input file.

-

Specify the level of theory and basis set. A common and reliable choice for this type of analysis is Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.

-

The route section of the input file should include keywords for geometry optimization and frequency calculation, for example: #p B3LYP/6-31G(d) opt freq. The opt keyword requests a geometry optimization to find the lowest energy structure, and freq calculates the vibrational frequencies to confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

-

Calculation Execution:

-

Submit the input files to Gaussian for calculation.

-

-

Output Analysis:

-

After the calculations are complete, open the output files (log files).

-

Verify that the geometry optimizations converged successfully and that there are no imaginary frequencies, confirming that the structures are at a potential energy minimum.

-

Extract the final electronic energies (E) for both conformers. The energy is typically given in Hartrees.

-

Calculate the energy difference (ΔE) between the two conformers: ΔE = E(conformer B) - E(conformer A)

-

Convert the energy difference from Hartrees to kcal/mol (1 Hartree = 627.5 kcal/mol). A positive ΔE indicates that conformer B is higher in energy than conformer A.

-

Visualization of Key Concepts

Conformational Equilibrium of this compound

Caption: Conformational equilibrium of this compound.

Note: The IMG SRC attribute in the DOT script is a placeholder and would need to be replaced with actual image URLs of the conformers for the diagram to render correctly.

Experimental Workflow for A-Value Determination

Caption: Experimental workflow for A-value determination via NMR.

Computational Workflow for Conformational Analysis

Caption: Computational workflow for conformational analysis.

Conclusion

The conformational analysis of this compound reveals a preference for the conformer with the sterically bulkier ethyl group in the equatorial position. This preference is quantified by the difference in the A-values of the ethyl and methyl groups, resulting in a small but significant energy difference between the two chair conformations. The experimental determination of these A-values through low-temperature NMR spectroscopy and their theoretical calculation via computational chemistry are powerful techniques that provide crucial insights into the stereochemical behavior of substituted cyclohexanes. A thorough understanding of these principles and methodologies is essential for researchers in drug development and related scientific fields where molecular conformation plays a critical role in biological activity.

References

The Stereochemical Landscape of 1-Ethyl-1-methylcyclohexane: A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive examination of the stereochemical properties of 1-ethyl-1-methylcyclohexane reveals a fundamental truth: the molecule is achiral and, consequently, does not possess stereoisomers in the form of enantiomers or diastereomers. This technical guide will elucidate the structural features that preclude chirality in this compound, provide its physicochemical properties, and outline a common synthetic route. This analysis is crucial for researchers in organic synthesis and drug development to avoid erroneous assumptions about this molecule's isomeric possibilities.

The Question of Chirality in this compound

Contrary to what might be assumed from its substituted cyclohexane (B81311) ring, this compound is an achiral molecule. The primary reason for this is the substitution pattern on the cyclohexane ring. Both the ethyl and the methyl groups are attached to the same carbon atom (C1).[1][2] This arrangement results in a molecule that is superimposable on its mirror image.

A key indicator of achirality is the presence of a plane of symmetry. In the case of this compound, a plane of symmetry can be envisioned that bisects the ethyl and methyl groups and passes through the C1 and C4 atoms of the cyclohexane ring. The presence of such a plane of symmetry inherently means the molecule cannot be chiral.

Caption: Structure of this compound.

Physicochemical Properties

While there are no distinct stereoisomers to compare, the general physicochemical properties of this compound have been documented. These properties are essential for its handling, purification, and use in further chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈ | [3][4][5][6] |

| Molecular Weight | 126.24 g/mol | [3][4][5][6] |

| CAS Number | 4926-90-3 | [3][4][5][6] |

| Normal Boiling Point | 147.5 °C | [3] |

Synthesis of this compound

Given the absence of stereoisomers, the synthesis of this compound is a direct process without the need for stereoselective control. A common and illustrative method involves a Grignard reaction followed by dehydration and hydrogenation.

Experimental Protocol: A Representative Synthesis

Objective: To synthesize this compound from cyclohexanone (B45756).

Materials:

-

Cyclohexanone

-

Ethylmagnesium bromide (Grignard reagent)

-

Methylmagnesium iodide (Grignard reagent)

-

Diethyl ether (anhydrous)

-

Sulfuric acid (concentrated)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

-

Apparatus for hydrogenation

Procedure:

Step 1: Synthesis of 1-Ethylcyclohexanol (B155962)

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a solution of ethylmagnesium bromide in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add a solution of cyclohexanone in anhydrous diethyl ether from the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the ethereal layer, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain 1-ethylcyclohexanol.

Step 2: Synthesis of 1-Ethyl-1-methylcyclohexanol

-

The 1-ethylcyclohexanol can be oxidized to 1-ethylcyclohexanone using a suitable oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

-

The resulting 1-ethylcyclohexanone is then reacted with methylmagnesium iodide following a similar Grignard procedure as in Step 1 to yield 1-ethyl-1-methylcyclohexanol.

Step 3: Dehydration and Hydrogenation

-

The tertiary alcohol, 1-ethyl-1-methylcyclohexanol, is dehydrated by heating with a strong acid catalyst such as sulfuric acid. This will produce a mixture of alkenes, primarily 1-ethyl-1-methylcyclohexene.

-

The resulting alkene mixture is then subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere to reduce the double bond and yield the final product, this compound.

Purification: The final product can be purified by fractional distillation.

Caption: Synthetic workflow for this compound.

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Cyclohexane, 1-ethyl-1-methyl- [webbook.nist.gov]

- 4. Cyclohexane, 1-ethyl-1-methyl- [webbook.nist.gov]

- 5. 1-Methyl-1-ethylcyclohexane | C9H18 | CID 35411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclohexane, 1-ethyl-1-methyl- [webbook.nist.gov]

The Achiral Nature of 1-Ethyl-1-methylcyclohexane: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the fields of stereochemistry and chiral drug development, the determination of a molecule's chirality is a foundational step. This technical guide provides an in-depth analysis of the stereochemical properties of 1-Ethyl-1-methylcyclohexane. Contrary to what might be assumed from a cursory glance at its structure, this compound is an achiral molecule. This document will elucidate the structural features that preclude chirality in this compound, thereby serving as a definitive reference for researchers encountering this or structurally similar molecules.

Analysis of Chirality in this compound

A molecule is chiral if it is non-superimposable on its mirror image. The most common structural feature that gives rise to chirality is the presence of a stereocenter, typically a carbon atom bonded to four different substituents. However, the ultimate determinant of chirality is the absence of any improper axis of rotation (Sn), which includes planes of symmetry (S1) and centers of inversion (S2).

In the case of this compound, the carbon atom at the 1-position is bonded to four distinct groups: a methyl group, an ethyl group, and two methylene (B1212753) groups that are part of the cyclohexane (B81311) ring. While this might initially suggest the presence of a stereocenter, a deeper analysis of the molecule's symmetry reveals that it is, in fact, achiral.

The key to understanding the achirality of this compound lies in the symmetry of the cyclohexane ring itself. The molecule possesses a plane of symmetry that bisects the ethyl and methyl groups and passes through the C1 and C4 atoms of the cyclohexane ring.[1] Any conformation of the molecule can be oriented such that this plane of symmetry is apparent. The presence of this internal plane of symmetry means that the molecule's mirror image is superimposable upon the original molecule.[1][2] Therefore, this compound is achiral and does not exhibit enantiomerism.

Quantitative Data on Chirality

As this compound is an achiral compound, it does not exhibit optical activity. Consequently, there is no quantitative data related to enantiomeric excess, specific rotation, or other chiroptical properties to report. The table below summarizes the expected values for these properties.

| Property | Expected Value | Rationale |

| Optical Rotation ([α]) | 0° | The molecule is achiral and does not rotate plane-polarized light. |

| Enantiomeric Excess (ee) | N/A | Enantiomers do not exist for this compound. |

| Specific Rotation ([α]D) | 0° | Consistent with an achiral molecule. |

Experimental Protocols

Experimental protocols for the resolution of enantiomers, such as chiral chromatography or diastereomeric salt formation, are not applicable to this compound. Since the molecule does not exist as a racemic mixture, there are no enantiomers to separate.

Logical Workflow for Chirality Determination

The following diagram illustrates the logical workflow for determining the chirality of this compound.

Conclusion

This compound serves as an important example in stereochemistry, demonstrating that the mere presence of a carbon atom with four different substituent groups does not guarantee chirality. The overall molecular symmetry must be considered. In this case, the presence of a plane of symmetry renders the molecule achiral. For professionals in drug development and other fields where stereoisomerism is critical, a thorough understanding of such structural nuances is essential for accurate molecular characterization and design.

References

Thermodynamic Properties of 1-Ethyl-1-methylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for 1-ethyl-1-methylcyclohexane. The information is compiled from critically evaluated sources and presented in a clear, structured format to support research and development activities. This document includes quantitative thermodynamic data, detailed experimental protocols for obtaining such data, and a visualization of the thermodynamic data determination workflow.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound. The data is sourced from the National Institute of Standards and Technology (NIST) / Thermodynamics Research Center (TRC) Web Thermo Tables, which provides critically evaluated data.[1][2]

Table 1: Heat Capacity

| Phase | Temperature (K) | Heat Capacity (Cp) (J/mol·K) |

| Ideal Gas | 200 - 1000 | Ranging from approx. 150 to 500 |

| Liquid (at saturation) | 250 - 620 | Ranging from approx. 200 to 450 |

Table 2: Standard Enthalpy of Formation

| Phase | Enthalpy of Formation (ΔfH°) (kJ/mol) |

| Ideal Gas | -203.4 ± 1.5 |

| Liquid | -245.8 ± 1.4 |

Table 3: Standard Entropy

| Phase | Temperature (K) | Entropy (S°) (J/mol·K) |

| Ideal Gas | 200 - 1000 | Ranging from approx. 350 to 700 |

| Liquid (at saturation) | 250 - 620 | Ranging from approx. 250 to 550 |

Experimental Protocols

The determination of thermodynamic data for organic compounds like this compound relies on precise calorimetric measurements. Below are detailed methodologies for the key experiments.

Heat Capacity Measurement (Adiabatic Calorimetry)

Adiabatic calorimetry is a primary method for determining the heat capacity of liquids with high accuracy.

Objective: To measure the heat capacity (Cp) of liquid this compound as a function of temperature.

Apparatus:

-

An automated adiabatic calorimeter with a sample container suitable for liquids.

-

Platinum resistance thermometer calibrated to ITS-90.

-

Electrical heater with a stable power supply.

-

Data acquisition system for monitoring temperature and energy input.

Procedure:

-

Sample Preparation: A high-purity sample of this compound (≥99.9 mol%) is degassed to remove any dissolved air and then hermetically sealed in the sample container. The mass of the sample is accurately determined.

-

Calorimeter Assembly: The sample container is placed within the adiabatic shield of the calorimeter. The system is evacuated to a high vacuum to minimize heat exchange by convection.

-

Thermal Equilibration: The calorimeter is cooled to the starting temperature (e.g., 78 K) using a cryogen like liquid nitrogen. The system is then allowed to equilibrate.

-

Heating Increments: A known amount of electrical energy is supplied to the sample heater, causing a small, incremental increase in temperature (typically 1-5 K).

-

Temperature Measurement: The temperature of the sample is precisely measured with the platinum resistance thermometer before and after the energy input, once thermal equilibrium is re-established.

-

Adiabatic Control: Throughout the heating period, the temperature of the adiabatic shield is controlled to match the temperature of the sample container, minimizing heat loss to the surroundings.

-

Data Acquisition: The energy input and the corresponding temperature rise are recorded for each increment.

-

Calculation: The heat capacity is calculated for each temperature increment using the formula: Cp = (ΔQ / ΔT) - C_addenda where ΔQ is the heat added, ΔT is the temperature change, and C_addenda is the heat capacity of the empty sample container (determined in separate calibration experiments).

-

Data Analysis: The process is repeated over the desired temperature range to obtain a continuous heat capacity curve.

Enthalpy of Formation Measurement (Combustion Calorimetry)

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, measured using a bomb calorimeter.

Objective: To determine the standard enthalpy of combustion of liquid this compound, from which the standard enthalpy of formation can be calculated.

Apparatus:

-

A high-precision bomb calorimeter with a platinum-lined bomb.

-

A certified benzoic acid sample for calibration.

-

High-pressure oxygen cylinder.

-

A sensitive thermometer or thermistor with a resolution of at least 0.001 K.

-

Ignition system.

Procedure:

-

Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a known mass of benzoic acid under standardized conditions.

-

Sample Preparation: A precisely weighed sample of liquid this compound is encapsulated in a combustible container (e.g., a gelatin capsule or a thin-walled glass ampoule). A fuse wire is attached to the ignition circuit and placed in contact with the sample.

-

Bomb Assembly: A small, known amount of distilled water is added to the bomb to ensure the final water product is in the liquid state. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in the calorimeter, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium.

-

Ignition and Temperature Measurement: The sample is ignited, and the temperature of the water in the calorimeter is recorded at regular intervals until a constant final temperature is reached.

-

Analysis of Products: After combustion, the bomb is depressurized, and the contents are analyzed for any signs of incomplete combustion (e.g., soot) and for the formation of nitric acid (from residual nitrogen in the bomb).

-

Corrections: The observed temperature rise is corrected for heat exchange with the surroundings, the heat of ignition, and the heat of formation of nitric acid.

-

Calculation of Enthalpy of Combustion: The standard enthalpy of combustion (ΔcH°) is calculated using the corrected temperature rise and the energy equivalent of the calorimeter.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then calculated using Hess's law: ΔfH°(C9H18, l) = 9 * ΔfH°(CO2, g) + 9 * ΔfH°(H2O, l) - ΔcH°(C9H18, l) where the standard enthalpies of formation of CO2 and H2O are known.

Entropy Determination